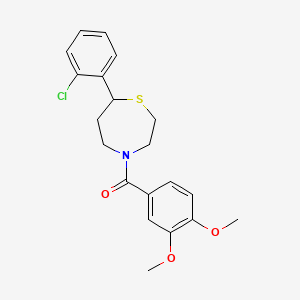

7-(2-chlorophenyl)-4-(3,4-dimethoxybenzoyl)-1,4-thiazepane

Description

Properties

IUPAC Name |

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO3S/c1-24-17-8-7-14(13-18(17)25-2)20(23)22-10-9-19(26-12-11-22)15-5-3-4-6-16(15)21/h3-8,13,19H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHAPJXXOGLPIOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(2-chlorophenyl)-4-(3,4-dimethoxybenzoyl)-1,4-thiazepane” typically involves the following steps:

Formation of the Thiazepane Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amines and thiols.

Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.

Attachment of the Dimethoxybenzoyl Group: This can be done through acylation reactions using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring.

Reduction: Reduction reactions could target the carbonyl group in the dimethoxybenzoyl moiety.

Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological systems.

Medicine: Possible therapeutic applications due to its unique structure.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “7-(2-chlorophenyl)-4-(3,4-dimethoxybenzoyl)-1,4-thiazepane” would depend on its specific interactions with molecular targets. Potential pathways could involve:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Interaction with Receptors: Acting as an agonist or antagonist.

Modulation of Signaling Pathways: Affecting cellular signaling cascades.

Comparison with Similar Compounds

BD79555: 7-(2-Chlorophenyl)-4-(2,3,4-Trifluorobenzoyl)-1,4-Thiazepane

Key Differences :

- 4-position substituent : BD79555 has a 2,3,4-trifluorobenzoyl group instead of 3,4-dimethoxybenzoyl.

- Electronic effects : Fluorine atoms are electron-withdrawing, increasing lipophilicity and metabolic stability compared to methoxy groups.

- Molecular formula: C₁₈H₁₅ClF₃NOS (MW 385.83 g/mol), reflecting higher halogen content .

Pharmacological Implications :

- The trifluorobenzoyl group in BD79555 may enhance blood-brain barrier penetration due to increased lipophilicity.

- Methoxy groups in the target compound could improve aqueous solubility but reduce metabolic resistance (e.g., via demethylation pathways).

Methylclonazepam: 5-(2-Chlorophenyl)-1-Methyl-7-Nitro-2,3-Dihydro-1H-1,4-Benzodiazepin-2-One

Key Differences :

Pharmacological Implications :

- Benzodiazepines like methylclonazepam directly target GABA receptors, while thiazepanes may interact with distinct CNS targets due to conformational differences.

- The absence of a nitro group in the target compound suggests a divergent mechanism of action.

Miscellaneous Analogs from

Several compounds share the 2-chlorophenyl moiety but differ in core structures:

- N,N-diethyl-2-(2-(4-methoxybenzyl)-5-nitro-1H-benzo[d]imidazol-1-yl)ethan-1-amine : Features a benzimidazole core with a nitro group, likely influencing receptor selectivity .

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Structural Insights : The 2-chlorophenyl group is conserved across analogs, suggesting its role in target binding.

- Substituent Effects : Methoxy groups (target compound) vs. fluorine (BD79555) create trade-offs between solubility and metabolic stability.

- Limitations : Pharmacological data (e.g., IC₅₀, receptor binding assays) are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

7-(2-chlorophenyl)-4-(3,4-dimethoxybenzoyl)-1,4-thiazepane is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The compound is synthesized through a multi-step reaction process that includes cyclization and functionalization reactions. The detailed synthetic pathway can be reviewed in specialized literature focusing on thiazepane derivatives.

Anticancer Properties

Recent studies have indicated that thiazepane derivatives exhibit significant anticancer activity. For instance, a related compound demonstrated substantial growth inhibition across various cancer cell lines. The NCI 60-cell line assay showed that certain derivatives had a mean activity (GI50) in the low nanomolar range, indicating their potential as chemotherapeutic agents .

| Compound | Cell Line | GI50 (nM) |

|---|---|---|

| This compound | DU-145 | 51 |

| Related Thiazepane Derivative | Various | 33 |

This data suggests that modifications to the thiazepane core can enhance anticancer activity through mechanisms such as tubulin polymerization inhibition, which is crucial for cancer cell division .

Neuropharmacological Effects

In addition to anticancer properties, thiazepane derivatives have been explored for their neuropharmacological effects. Some studies suggest that they may act as inhibitors of acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. Virtual screening and molecular docking studies have indicated that these compounds can effectively bind to the active sites of AChE .

Case Studies

Several case studies highlight the biological activity of thiazepane derivatives:

-

Case Study 1: Anticancer Activity

- A study assessed the efficacy of a thiazepane derivative in inhibiting tumor growth in animal models. The results showed a significant reduction in tumor size compared to control groups.

-

Case Study 2: Neuroprotection

- Another investigation focused on the neuroprotective effects of thiazepane derivatives against oxidative stress in neuronal cell lines. The findings indicated that these compounds could reduce cell death and promote survival under oxidative conditions.

The biological activities of this compound are hypothesized to involve multiple mechanisms:

- Inhibition of Tubulin Polymerization : By binding to the colchicine site on tubulin, thiazepanes may disrupt microtubule dynamics essential for mitosis.

- Acetylcholinesterase Inhibition : Compounds may enhance cholinergic transmission by preventing AChE from breaking down acetylcholine.

Q & A

Q. What are the key synthetic strategies for preparing 7-(2-chlorophenyl)-4-(3,4-dimethoxybenzoyl)-1,4-thiazepane?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazepane core followed by functionalization. A common approach includes:

- Core Formation : Cyclization of a thiol-containing precursor with a chlorophenyl-substituted amine under basic conditions.

- Acylation : Reacting the thiazepane intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to introduce the dimethoxybenzoyl group .

- Purification : Recrystallization or column chromatography to isolate the final product .

Q. How is the compound characterized to confirm its structural integrity?

Researchers use:

- Spectroscopy : H/C NMR to verify substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal structure and confirms spatial arrangement of the chlorophenyl and dimethoxybenzoyl groups .

Q. What reaction mechanisms govern the substitution patterns in the thiazepane core?

The chlorophenyl group at the 7-position is introduced via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. The 3,4-dimethoxybenzoyl group is added via Friedel-Crafts acylation or direct amidation, depending on precursor reactivity .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to identify optimal parameters (solvent, temperature, catalyst). For example, ICReDD’s workflow combines quantum mechanics with data science to reduce trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Validate activity thresholds using standardized assays (e.g., receptor binding assays).

- Structural Analog Comparison : Compare with similar benzodiazepine derivatives (e.g., diazepam) to isolate structure-activity relationships (SARs).

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to harmonize disparate datasets .

Q. How do steric and electronic effects influence the compound’s reactivity in medicinal chemistry applications?

- Steric Effects : The 2-chlorophenyl group may hinder binding to flat receptor pockets.

- Electronic Effects : Electron-donating methoxy groups on the benzoyl moiety enhance resonance stabilization, affecting metabolic stability. These factors are modeled using molecular docking and Hammett substituent constants .

Q. What methodologies address low yield in the acylation step of synthesis?

- Catalyst Screening : Test Lewis acids (e.g., AlCl) or organocatalysts to improve electrophilicity of the benzoyl chloride.

- Solvent Optimization : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to reduce side reactions.

- In Situ Monitoring : Use FTIR or HPLC to track reaction progress and adjust stoichiometry dynamically .

Methodological Frameworks

Q. How are statistical experimental design (DoE) principles applied to improve synthesis scalability?

- Factorial Design : Test variables (temperature, catalyst loading) to identify critical parameters.

- Response Surface Methodology (RSM) : Optimize reaction yield and purity simultaneously.

- Failure Mode Analysis : Use Pareto charts to prioritize troubleshooting steps (e.g., moisture sensitivity) .

Q. What advanced techniques validate the compound’s interaction with biological targets?

Q. How are stability studies designed to assess the compound’s shelf-life under varying conditions?

- Forced Degradation : Expose to heat, light, and humidity, then monitor decomposition via LC-MS.

- Kinetic Modeling : Use Arrhenius equations to predict degradation rates at room temperature.

- Excipient Compatibility : Test interactions with common pharmaceutical carriers (e.g., lactose, PVP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.